molecular formula C22H25NO3 B11145436 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11145436
M. Wt: 351.4 g/mol
InChI Key: OYEZOUZLDDSJKP-UHFFFAOYSA-N
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Description

3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzazepine core, which is a seven-membered ring fused to a benzene ring, and is substituted with isopropylbenzyl and dimethoxy groups. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzazepine Core: This step involves the cyclization of an appropriate precursor to form the benzazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Substituents: The isopropylbenzyl and dimethoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the benzene ring or the benzazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-isopropylbenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its specific substitution pattern and the presence of both isopropylbenzyl and dimethoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

7,8-dimethoxy-3-[(4-propan-2-ylphenyl)methyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C22H25NO3/c1-15(2)17-7-5-16(6-8-17)14-23-10-9-18-11-20(25-3)21(26-4)12-19(18)13-22(23)24/h5-12,15H,13-14H2,1-4H3

InChI Key

OYEZOUZLDDSJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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